molecular formula C13H10N2O B1209711 1-Methoxyphenazine CAS No. 2876-17-7

1-Methoxyphenazine

Cat. No.: B1209711
CAS No.: 2876-17-7
M. Wt: 210.23 g/mol
InChI Key: ZYDGCYWJDWIJCS-UHFFFAOYSA-N
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Description

1-Methoxyphenazine is an organic compound with the molecular formula C13H10N2O. It belongs to the phenazine family, which is known for its diverse biological activities. Phenazines are heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the aromatic ring system. This compound is characterized by a methoxy group (-OCH3) attached to the phenazine core, which influences its chemical properties and biological activities.

Mechanism of Action

Target of Action

1-Methoxyphenazine (MPZ) is a derivative of the phenazine family of chemicals, which are known for their broad-spectrum antibacterial and potential biological activities .

Mode of Action

MPZ acts as an electron mediator, facilitating electron transfer between NADH and various electron acceptors . This interaction results in the reduction of MPZ, coupled to the reoxidation of NADH produced by the lactate dehydrogenase reaction . The reduced form of MPZ can convert tetrazolium salt to a purple precipitate formazan .

Biochemical Pathways

It’s known that mpz plays a role in the redox cycling process . In the presence of specific dehydrogenases, NAD+, a ubiquitous electron carrier in nature, is reduced with various substrates . MPZ mediates the electron transfer in this process .

Pharmacokinetics

It’s known that mpz is a photochemically stable compound , suggesting that it may have good stability and potentially favorable bioavailability.

Result of Action

The molecular and cellular effects of MPZ’s action are primarily related to its role as an electron mediator. By facilitating electron transfer, MPZ can influence various biochemical reactions and processes. For instance, it can mediate the reoxidation of NADH, influencing the energy metabolism within cells .

Action Environment

The action of MPZ can be influenced by environmental factors such as pH. The electrochemical behavior of MPZ has been studied over a pH range of 1.2-12.8, demonstrating that its redox behavior is pH-dependent . This suggests that the efficacy and stability of MPZ could be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

1-Methoxyphenazine acts as a stable electron carrier in biochemical reactions. It mediates electron transfer by dehydrogenases in vitro to various electron acceptors such as tetrazolium dyes or the electrode of an enzymic electric cell . This compound interacts with enzymes like lactate dehydrogenase and muscle succinate dehydrogenase, facilitating electron transport between NAD(P)H and tetrazolium dyes . The nature of these interactions is primarily non-enzymic, making this compound a valuable tool in diagnostic assays and biochemical research.

Cellular Effects

This compound influences various cellular processes by acting as an electron mediator. It affects cell function by modifying cellular redox states and contributing to biofilm formation and architecture . This compound also impacts cell signaling pathways and gene expression by serving as an electron shuttle to alternate terminal acceptors . Additionally, this compound has been shown to enhance bacterial survival and influence growth in plants by eliciting induced systemic resistance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme activation. It mediates electron transfer between NADH and various electron acceptors, including tetrazolium dyes . This compound’s mechanism of action involves the reduction of tetrazolium salt to purple precipitate formazan, which is a key step in visualizing dehydrogenase activities . The stable and non-enzymic nature of this compound makes it an efficient electron carrier in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and resistance to photochemical oxidation . It does not deteriorate upon storage under scattered light, making it suitable for long-term use in biochemical experiments . Over time, this compound maintains its electron transfer capabilities, ensuring consistent results in diagnostic assays and research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively mediates electron transfer without causing adverse effects . At higher doses, there may be potential toxic effects, including impacts on the nervous system . It is crucial to determine the appropriate dosage to avoid any toxic or adverse effects while maximizing the compound’s biochemical benefits.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It serves as an electron mediator in redox reactions, facilitating the transfer of electrons between NADH and various electron acceptors . This compound’s role in metabolic pathways contributes to its effectiveness in biochemical assays and research applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It mediates electron transfer by dehydrogenases, ensuring its localization and accumulation in specific cellular compartments . The compound’s transport and distribution properties are essential for its function as an electron carrier in biochemical reactions.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity and function. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its role in mediating electron transfer and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyphenazine can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzene with methoxy-substituted aromatic aldehydes or ketones. This reaction typically requires acidic or basic conditions to facilitate the formation of the phenazine ring system. Another method involves the oxidative cyclization of diphenylamines in the presence of oxidizing agents such as potassium permanganate or ferric chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, reaction conditions, and purification methods are crucial for efficient production. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyphenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted phenazine derivatives.

Comparison with Similar Compounds

    Phenazine: The parent compound of 1-Methoxyphenazine, known for its broad spectrum of biological activities.

    Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.

    Phenazine-1-carboxylic acid: Another phenazine derivative with potent antimicrobial activity.

Uniqueness of this compound: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to other phenazine derivatives .

Properties

IUPAC Name

1-methoxyphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDGCYWJDWIJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC3=CC=CC=C3N=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182940
Record name 1-Methoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2876-17-7
Record name 1-Methoxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxyphenazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402756
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXYPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB0SBX4FRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Methoxyphenazine has a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol [].

A: Research suggests that this compound acts as an electron carrier in various biological reactions. For instance, it facilitates electron transfer in Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P))-dependent dehydrogenase cytochemistry, crucial for understanding cellular metabolism [].

A: Studies demonstrate that this compound is superior to phenazine methosulfate and meldola blue as it doesn't stain cellular components and causes minimal "nothing dehydrogenase" activity, making it the preferred choice [].

A: Cytochemical demonstration of dehydrogenase activity is independent of the concentration of this compound used, proving effective within a range of 50-1000 μM [].

A: this compound exhibits a pH-dependent redox behavior. Electrochemical studies show that it undergoes a 1e−, 1H+ diffusion-controlled reduction. Its oxidation occurs with a single electron loss without proton involvement in the pH range of 5–12.8 [].

A: The pKa value of this compound is 11.2, determined from the intersection of the two segments on the Ep vs. pH plot obtained through cyclic, square wave, and differential pulse voltammetry techniques [].

A: The quasi-reversible nature of this compound's redox process, confirmed through various electrochemical parameters, is crucial for understanding its role in mediating electron transfer reactions in biological systems [].

A: this compound plays a vital role in developing amperometric sensors for detecting fructosyl amine compounds like fructosyl valine, a model compound for glycated hemoglobin HbA1c [].

A: this compound is used in conjunction with a soluble molecularly imprinted catalyst (MIC) designed to mimic fructosyl amine oxidase. The MIC, immobilized on gold electrodes, specifically oxidizes fructosyl valine in the presence of this compound, generating a detectable signal [].

A: this compound acts as an electron acceptor in these sensors. When the MIC oxidizes fructosyl valine, this compound accepts the released electrons, facilitating the electrochemical detection of the target molecule [].

A: While found naturally as a metabolite of certain Pseudomonas species [, ], this compound can also be synthesized through various methods, including the Buchwald-Hartwig cross-coupling reaction, enabling further investigation into its properties and applications [, ].

A: Modifying the structure of this compound, particularly at the C-3 and C-4 positions, significantly impacts its biological activity, especially its antichlamydial properties, highlighting the importance of structure-activity relationship studies [, ].

A: Studies have shown that this compound derivatives, especially those modified at the C-3 and C-4 positions, exhibit potent antichlamydial activity, making them promising candidates for developing novel antichlamydial agents [, ].

A: These derivatives effectively inhibit Chlamydia infection by reducing elementary body infectivity and disrupting the Chlamydia developmental cycle, primarily by targeting the mid-stage of the bacterial growth cycle [, ].

A: this compound is a precursor to 1-Hydroxyphenazine, a metabolite produced by Pseudomonas aeruginosa. This metabolite significantly inhibits oxygen uptake by mouse liver mitochondria, contributing to the pathogenicity of this bacterium during infection [].

A: Research identifies this compound as one of the phenazine derivatives responsible for non-scourable yellow discoloration in fleece wool. This finding highlights the role of microbial metabolites, particularly from Pseudomonas species, in impacting wool quality [].

A: Recognizing this compound as a contributing factor to wool discoloration paves the way for developing targeted strategies to prevent or remove this discoloration, ultimately improving wool quality and value [].

A: Studies focusing on the biosynthetic pathways of phenazine derivatives often use this compound as a precursor. Introducing specific enzymes like PhzS and PhzM can lead to the production of various bioactive derivatives, showcasing the versatility of this compound as a building block [, ].

A: While this compound and its derivatives exhibit potent biological activities, research also focuses on their environmental impact. Understanding their degradation pathways and developing environmentally friendly biopesticides are crucial considerations for responsible application [].

A: Various analytical methods, including tandem mass spectrometry, are employed to identify and characterize this compound and its derivatives, especially in complex biological samples like discolored wool [].

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